1,3-Dioxane, 2-hexyl-2-methyl-

Catalog No.
S15312763
CAS No.
5702-46-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxane, 2-hexyl-2-methyl-

CAS Number

5702-46-5

Product Name

1,3-Dioxane, 2-hexyl-2-methyl-

IUPAC Name

2-hexyl-2-methyl-1,3-dioxane

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3

InChI Key

YBSCCLQQTAAJDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCCCO1)C

1,3-Dioxane, 2-hexyl-2-methyl- is an organic compound characterized by a dioxane ring structure with hexyl and methyl substituents. Its molecular formula is C10H20O2C_{10}H_{20}O_{2} and it has a molecular weight of approximately 172.265 g/mol. The compound features two oxygen atoms in a six-membered ring, which is typical of dioxanes, and the presence of alkyl groups contributes to its unique chemical properties. The compound is recognized for its potential applications in various fields, including pharmaceuticals and industrial chemistry.

Typical of ethers and cyclic compounds. These reactions may include:

  • Nucleophilic Substitution: The dioxane ring can undergo nucleophilic attack, leading to the substitution of the oxygen atom or the alkyl groups.
  • Oxidation: The presence of alkyl groups allows for oxidative transformations, potentially yielding ketones or aldehydes.
  • Ring Opening Reactions: Under acidic or basic conditions, the dioxane ring can be opened to form linear alcohols or other functional groups.

Research on 1,3-dioxane derivatives suggests that they may exhibit biological activities such as:

  • Hypoglycemic Effects: Certain derivatives have been studied for their potential as hypoglycemic agents, affecting glucose metabolism and lipid profiles .
  • Antimicrobial Properties: Some dioxane-based compounds have shown activity against various microbial strains, indicating potential as disinfectants or preservatives.

The synthesis of 1,3-dioxane compounds typically involves several methods:

  • Diels-Alder Reaction: This method can be utilized to form dioxane rings through cycloaddition reactions between suitable dienes and dienophiles.
  • Condensation Reactions: Condensing diols with aldehydes or ketones can yield dioxane structures.
  • Ring Closure Reactions: The formation of the dioxane ring can also occur via intramolecular reactions involving alcohols and carbonyl compounds under acidic conditions.

1,3-Dioxane, 2-hexyl-2-methyl- has several applications across different sectors:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis due to its unique structural properties.
  • Solvents: Dioxanes are often used as solvents in organic reactions due to their ability to dissolve a wide range of compounds.
  • Chemical Intermediates: They are valuable in the production of other chemical compounds through various synthetic pathways.

Studies on the interactions of 1,3-dioxane derivatives with biological systems have revealed insights into their pharmacological profiles. For instance:

  • Receptor Binding: Investigations have shown that certain derivatives can bind to peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways related to glucose and lipid metabolism .
  • Toxicity Assessments: Toxicological studies are essential to evaluate the safety profiles of these compounds when used in consumer products or pharmaceuticals.

Several compounds share structural similarities with 1,3-dioxane, 2-hexyl-2-methyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DioxaneC4H8O2C_4H_8O_2Simple dioxane structure without alkyl substituents.
2-Methyl-1,3-dioxaneC5H10O2C_5H_{10}O_2Contains a methyl group; used in similar applications.
2-Hexyl-4-methyl-1,3-dioxaneC11H22O2C_{11}H_{22}O_2Longer alkyl chain; exhibits different solubility properties.
2-Hexyl-1,3-dioxolaneC10H20O2C_{10}H_{20}O_2Contains a dioxolane structure; different reactivity profile.

Uniqueness

The uniqueness of 1,3-Dioxane, 2-hexyl-2-methyl- lies in its specific combination of alkyl substituents that influence its physical and chemical properties compared to simpler dioxanes. Its potential biological activity and applications in pharmaceuticals further distinguish it from other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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